An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2)
An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,1,1-trifluoropropane, with CAS number 460-32-2, is a pivotal fluorinated building block in modern organic and medicinal chemistry. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3-Bromo-1,1,1-trifluoropropane, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, safety and handling information, and spectroscopic data are presented to facilitate its effective use in the laboratory.
Physicochemical Properties
3-Bromo-1,1,1-trifluoropropane is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 460-32-2 | [2] |
| Molecular Formula | C₃H₄BrF₃ | [2] |
| Molecular Weight | 176.96 g/mol | [2] |
| Boiling Point | 62-64.8 °C at 760 mmHg | [3][4] |
| Melting Point | -130 °C | [3] |
| Density | 1.644 - 1.662 g/cm³ | [4] |
| Refractive Index | 1.366 | [4] |
| Vapor Pressure | 175 mmHg at 25 °C | [4] |
| Solubility | Soluble in benzene, acetone, and alcohol; insoluble in water. | [3] |
| InChIKey | SAUGMJLWYLQPEM-UHFFFAOYSA-N | [5] |
| SMILES | C(CBr)C(F)(F)F | [6] |
Synthesis and Reactivity
Synthesis
The primary industrial synthesis of 3-Bromo-1,1,1-trifluoropropane involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropene. This reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as activated carbon.[7]
Reactivity
The reactivity of 3-Bromo-1,1,1-trifluoropropane is dominated by the carbon-bromine bond. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic substitution reactions. This makes it an excellent reagent for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecules.
Common nucleophiles that react with 3-Bromo-1,1,1-trifluoropropane include:
-
Amines: to form trifluoromethylpropylated amines.
-
Thiols: to form trifluoromethylpropylated thioethers.
-
Phenols and Alcohols: to form trifluoromethylpropylated ethers.
-
Carbanions and other carbon nucleophiles: to form new carbon-carbon bonds.
Applications in Drug Discovery and Development
The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. 3-Bromo-1,1,1-trifluoropropane serves as a key building block for incorporating the 3,3,3-trifluoropropyl group, which can improve metabolic stability, increase lipophilicity (facilitating passage through biological membranes), and enhance binding affinity to target proteins.
A notable example of a drug synthesized using a derivative of this class of reagents is Bicalutamide , a non-steroidal anti-androgen used in the treatment of prostate cancer.
Case Study: Bicalutamide and the Androgen Receptor Signaling Pathway
Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[7] In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, which then translocates to the nucleus and activates the transcription of genes that promote tumor growth and survival.[8][9] Bicalutamide competes with these androgens for binding to the AR, but its binding does not activate the receptor.[7] This effectively blocks the downstream signaling cascade, leading to an inhibition of tumor cell proliferation.[7][10]
Experimental Protocols
General Procedure for Nucleophilic Substitution
The following is a generalized protocol for the trifluoromethylpropylation of a nucleophile using 3-Bromo-1,1,1-trifluoropropane. The specific reaction conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.
Materials:
-
Nucleophile (e.g., amine, thiol, phenol)
-
3-Bromo-1,1,1-trifluoropropane
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N)
-
Reaction vessel
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
To a solution of the nucleophile and base in an appropriate anhydrous solvent, add 3-Bromo-1,1,1-trifluoropropane dropwise at a suitable temperature (e.g., room temperature or elevated temperature).
-
Stir the reaction mixture for the required time, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,3,3-trifluoropropylated product.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-Bromo-1,1,1-trifluoropropane typically shows two multiplets. The methylene group adjacent to the bromine atom (-CH₂Br) appears further downfield (around δ 3.35 ppm) compared to the methylene group adjacent to the trifluoromethyl group (-CH₂CF₃), which appears around δ 2.60 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two methylene carbons and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, typically a triplet, due to coupling with the adjacent methylene protons.[6]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (-CH₂Br) | ~3.35 | m | - |
| ¹H (-CH₂CF₃) | ~2.60 | m | - |
| ¹⁹F | Varies with standard | t | - |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Bromo-1,1,1-trifluoropropane will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[11][12] The fragmentation pattern will likely involve the loss of a bromine radical and subsequent fragmentation of the trifluoropropyl cation.
Safety and Handling
3-Bromo-1,1,1-trifluoropropane is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification: [8]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Harms public health and the environment by destroying ozone in the upper atmosphere.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Logical Relationships
The utility of 3-Bromo-1,1,1-trifluoropropane stems from the predictable reactivity of the C-Br bond and the beneficial properties conferred by the trifluoromethyl group. The following diagram illustrates the logical relationship between the chemical's structure and its application in modifying a lead compound in drug discovery.
Conclusion
3-Bromo-1,1,1-trifluoropropane is a versatile and valuable reagent for the introduction of the 3,3,3-trifluoropropyl group into organic molecules. Its predictable reactivity and the beneficial effects of the trifluoromethyl moiety on the pharmacological properties of bioactive compounds have established it as a key building block in medicinal chemistry and drug development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its successful application in research and development.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. 3-BROMO-1,1,1-TRIFLUOROPROPANE CAS#: 460-32-2 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2725114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
